

Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate CAS number

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Compound of Interest

Compound Name: Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate

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An In-depth Technical Guide to **Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate**

Introduction

Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, fused ring system, composed of a thiophene and a pyridine ring, offers a unique three-dimensional structure that is attractive for designing novel therapeutic agents. The presence of a bromine atom and an ethyl ester group provides two distinct points for chemical modification, making it a versatile scaffold for creating libraries of new compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of **Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate** are crucial for its identification, handling, and application in chemical synthesis.

Property	Value
CAS Number	1234615-97-4[1]
Molecular Formula	C ₁₀ H ₈ BrNO ₂ S[1]
Molecular Weight	286.15 g/mol [1]
IUPAC Name	ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate[1]
Canonical SMILES	CCOC(=O)C1=CC2=CC(=CN=C2S1)Br[1]
InChI	InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2H2,1H3[1]
Physical State	Solid (inferred)[1]

Structural Characteristics

The core of this molecule is the thieno[2,3-b]pyridine bicyclic system. This scaffold is characterized by:

- A thiophene ring fused to a pyridine ring. The presence of both a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring imparts unique electronic properties and potential for hydrogen bonding.[1]
- A bromine atom at the 5-position of the pyridine ring, which serves as a key handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. This position is an electrophilic site.[1]
- An ethyl ester group at the 2-position of the thiophene ring. This group influences the molecule's polarity and can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, such as amides.[1]

These structural features are critical determinants of the compound's reactivity and its potential for interaction with biological targets.[1]

Synthesis and Reactivity

The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step sequences to construct the fused heterocyclic core. A common and effective method is the reaction of a substituted pyridine with a thiophene precursor.

Proposed Synthetic Protocol

A plausible synthesis for **Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate** can be adapted from established methods for similar structures, such as the reaction of a chloropyridine carboxaldehyde with ethyl thioglycolate.^[2]

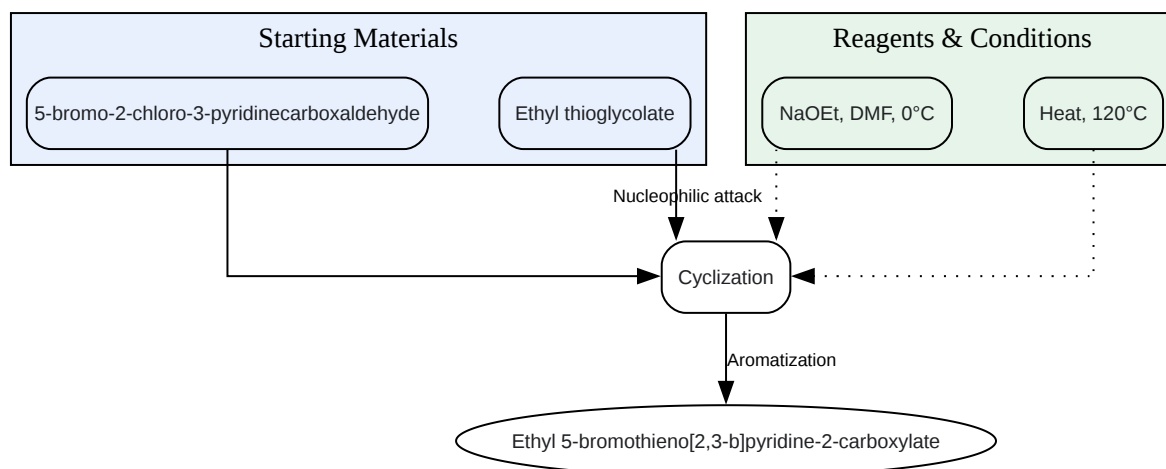
Step 1: Formation of the Thienopyridine Core

- To a solution of sodium ethoxide (NaOEt) in N,N-dimethylformamide (DMF) at 0°C, add ethyl thioglycolate dropwise.
- Stir the mixture for 30 minutes at 0°C to form the sodium salt of ethyl thioglycolate.
- Add a solution of 5-bromo-2-chloro-3-pyridinecarboxaldehyde in DMF to the reaction mixture.
- Heat the mixture to 120°C and stir overnight.
- After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate**.

Causality Behind Experimental Choices:

- Sodium Ethoxide: A strong base is required to deprotonate the α -carbon of ethyl thioglycolate, forming a nucleophilic thiolate that initiates the cyclization reaction.
- DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the S_NAr (Nucleophilic Aromatic Substitution) and subsequent cyclization steps.

- Heating: The reaction requires elevated temperatures to overcome the activation energy for the cyclization and aromatization steps.



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Caption: General synthetic workflow for **Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate**.

Reactivity

The reactivity of this molecule is dominated by its two functional groups:

- **Suzuki-Miyaura Cross-Coupling:** The bromine atom at the 5-position is readily displaced by various aryl, heteroaryl, or alkyl groups using a palladium catalyst and a suitable boronic acid or ester. This is a powerful method for generating molecular diversity. For instance, related 3-bromothieno[3,2-b]pyridine-2-carboxylates have been successfully used in Suzuki-Miyaura couplings to synthesize novel compounds with potential antitumor activity.[3]
- **Ester Hydrolysis/Amidation:** The ethyl ester at the 2-position can be easily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid can then be coupled with amines to form a wide range of amides, a common functional group in many drug molecules.

Applications in Research and Drug Development

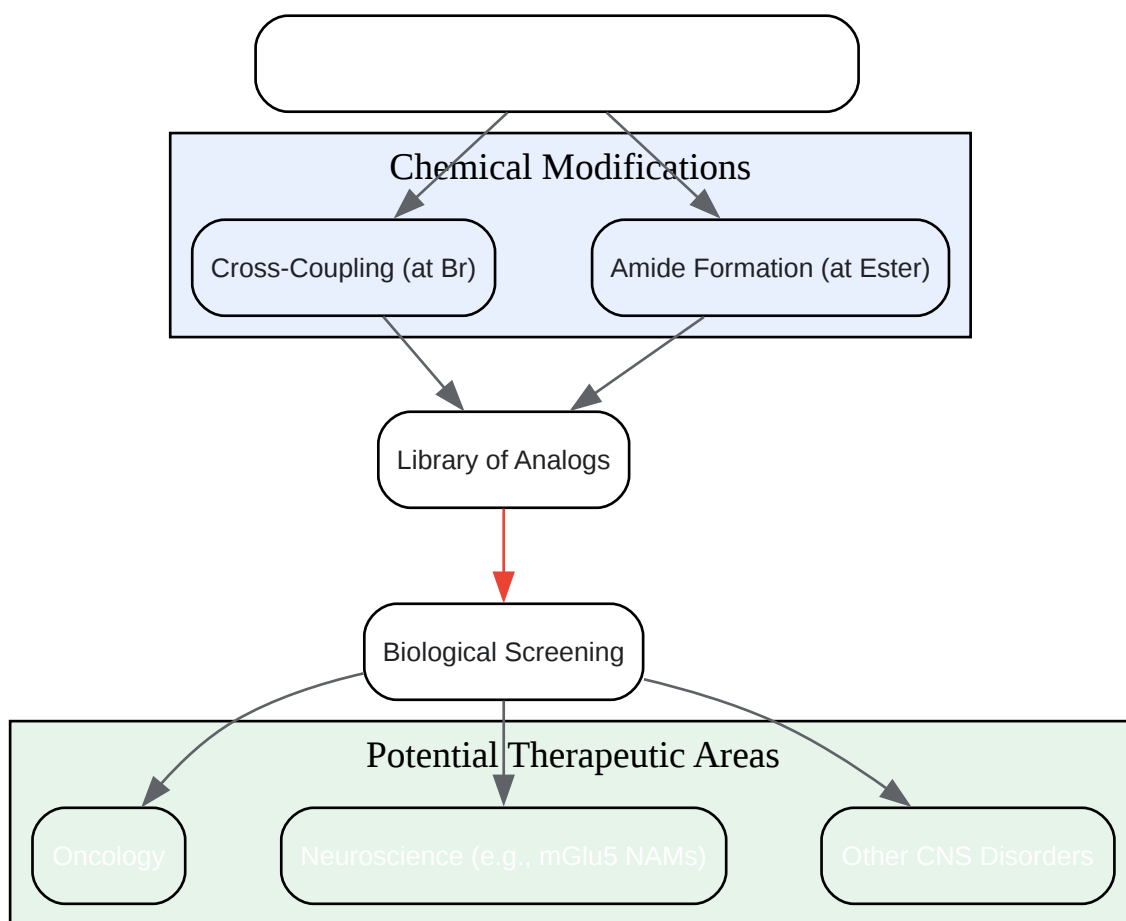
The thieno[2,3-b]pyridine scaffold and its isomers are privileged structures in medicinal chemistry due to their resemblance to purines and other biologically important heterocycles.

As a Scaffold in Medicinal Chemistry

Thienopyridines are being investigated for a wide range of therapeutic applications. For example, derivatives of the isomeric thieno[3,2-b]pyridine have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[4] These modulators have potential applications in treating Parkinson's disease, fragile X syndrome, and various psychiatric disorders.[4] The core's rigidity helps in presenting substituents in a well-defined spatial orientation for optimal interaction with protein binding sites.

Antitumor Research

Research on the isomeric methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has demonstrated their potential as antitumor agents.[3] These compounds have shown growth inhibition in triple-negative breast cancer cell lines, suggesting that the thienopyridine core could be a valuable starting point for the development of new anticancer drugs.[3] **Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate** serves as an ideal starting material for synthesizing libraries of such compounds for screening.



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Caption: Role of the scaffold in drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate** is not detailed in the provided results, general precautions for handling similar brominated heterocyclic compounds should be followed. Based on the SDS for 5-Bromopyridine-2-carbaldehyde, the following measures are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
- Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Potential Hazards (inferred from similar compounds):

- May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]
- May cause skin and eye irritation.[5]
- May cause respiratory irritation.[5]

Structurally Related Compounds

Understanding the properties of structurally related compounds can provide valuable insights into the structure-activity relationships of this chemical class.

Compound Name	CAS Number	Key Structural Difference
Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate	1234616-31-9[1][7]	Presence of an amino group at the 3-position.[1]
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate	72832-23-6[1]	Bromine atom is at the 3-position instead of the 5-position.[1]

The addition of an amino group, as in Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, introduces a nucleophilic site and hydrogen-bonding capability, which can significantly alter the compound's biological activity and physical properties.[1] The position of the bromine atom also dramatically affects the electronic distribution within the molecule, influencing its reactivity in chemical transformations.[1]

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